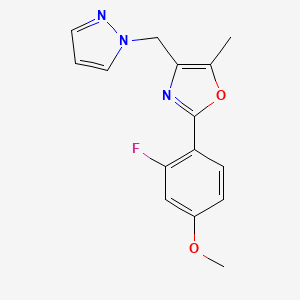![molecular formula C15H21N3O B5433667 3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine](/img/structure/B5433667.png)
3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine, also known as ABT-594, is a potent analgesic drug that acts on nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous system. ABT-594 has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain.
Mecanismo De Acción
3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine acts on nAChRs in the central and peripheral nervous system. It binds to the α4β2 and α3β4 subtypes of nAChRs and activates them, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of nAChRs results in analgesia and a reduction in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in pain perception and mood regulation. This compound has also been shown to reduce the release of glutamate, a neurotransmitter involved in pain transmission. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine is a potent and selective nAChR agonist, making it a valuable tool for studying the role of nAChRs in pain perception and addiction. However, this compound has a short duration of action and can be difficult to administer, which may limit its use in certain experiments. Additionally, this compound has been shown to have some toxicity in animal studies, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine. One area of research is the development of new analogs of this compound with improved pharmacokinetic properties and reduced toxicity. Another area of research is the exploration of the potential use of this compound in treating addiction and withdrawal symptoms associated with opioids and nicotine. Additionally, the anti-inflammatory and anti-tumor properties of this compound make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of this compound in these areas.
Métodos De Síntesis
The synthesis of 3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine involves the condensation of 2-pyridinecarboxaldehyde with (S)-N-methylpyrrolidine followed by the addition of 3-azetidinone. The resulting compound is then subjected to a series of reactions to yield this compound. The synthesis method has been well-established and has been used to produce this compound in large quantities for research purposes.
Aplicaciones Científicas De Investigación
3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine has been extensively studied for its analgesic properties. It has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. This compound has also been studied for its potential use in treating addiction and withdrawal symptoms associated with opioids and nicotine. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
2-(3-pyridin-3-ylazetidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12(15(19)17-7-2-3-8-17)18-10-14(11-18)13-5-4-6-16-9-13/h4-6,9,12,14H,2-3,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSNWWLTARZSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N2CC(C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5433595.png)

![2-methoxy-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5433607.png)
![7-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5433614.png)
![N-{2-oxo-2-[6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}urea](/img/structure/B5433630.png)
![methyl 4-{[1-(4-chlorophenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B5433631.png)
![ethyl 2-(3-methoxy-4-methylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433636.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5433641.png)
![2-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}tetrahydro-2H-pyran-2-carboxamide](/img/structure/B5433653.png)
![9-[4-methoxy-3-(methoxymethyl)benzyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5433656.png)
![N-cyclopropyl-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide](/img/structure/B5433659.png)

![3-isopropyl-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5433682.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methylphenyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5433685.png)